molecular formula C16H20N2O3 B2700715 (3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone CAS No. 1798678-84-8

(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone

Cat. No. B2700715
CAS RN: 1798678-84-8
M. Wt: 288.347
InChI Key: AIEZUDMLSZWXFM-UHFFFAOYSA-N
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Description

“(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone” is a complex chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone”, has been confirmed using 1H and 13C NMR analysis . The 3-naphthoylindole structure was confirmed with the characteristic signals in the aromatic and the carbonyl regions .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Future Directions

Benzofuran compounds, including “(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

(3-amino-7-methoxy-1-benzofuran-2-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-12-8-6-7-11-13(17)15(21-14(11)12)16(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZUDMLSZWXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone

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